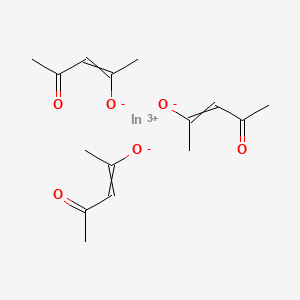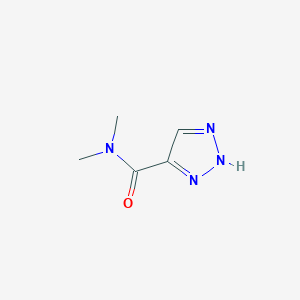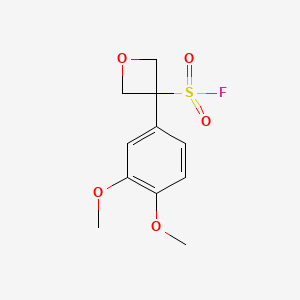
3-(3,4-Dimethoxyphenyl)oxetane-3-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethoxyphenyl)oxetane-3-sulfonyl fluoride is a chemical compound with the molecular formula C11H13FO5S It is known for its unique structure, which includes an oxetane ring and sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)oxetane-3-sulfonyl fluoride typically involves the reaction of 3,4-dimethoxyphenyl oxetane with sulfonyl fluoride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at low temperatures to ensure the stability of the oxetane ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in small quantities for research purposes. The production involves precise control of reaction conditions to maintain the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)oxetane-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Catalysts: Catalysts such as Lewis acids are often used to facilitate the reactions.
Solvents: Organic solvents like dichloromethane and acetonitrile are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)oxetane-3-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)oxetane-3-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins and other biomolecules, potentially inhibiting their function. This reactivity makes it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)oxetane-3-sulfonyl chloride
- 3-(3,4-Dimethoxyphenyl)oxetane-3-sulfonyl bromide
- 3-(3,4-Dimethoxyphenyl)oxetane-3-sulfonyl iodide
Uniqueness
3-(3,4-Dimethoxyphenyl)oxetane-3-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to its chloride, bromide, and iodide counterparts. This makes it particularly useful in specific chemical and biological applications.
Properties
Molecular Formula |
C11H13FO5S |
|---|---|
Molecular Weight |
276.28 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)oxetane-3-sulfonyl fluoride |
InChI |
InChI=1S/C11H13FO5S/c1-15-9-4-3-8(5-10(9)16-2)11(6-17-7-11)18(12,13)14/h3-5H,6-7H2,1-2H3 |
InChI Key |
DJBKRJFAKHTUME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(COC2)S(=O)(=O)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


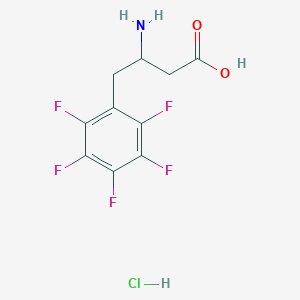
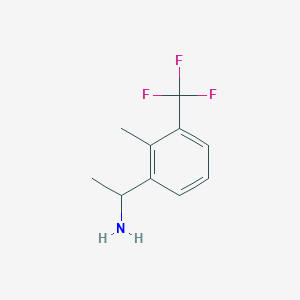
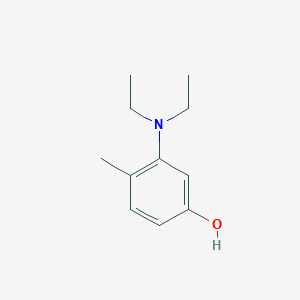
![Tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12507901.png)
![tert-butyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate](/img/structure/B12507902.png)
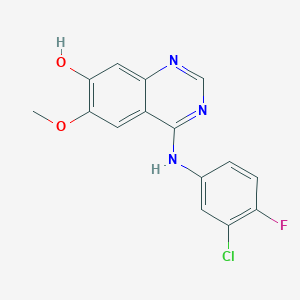

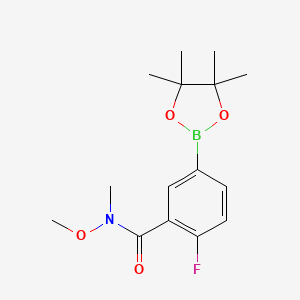
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-6-methylpyridine](/img/structure/B12507938.png)
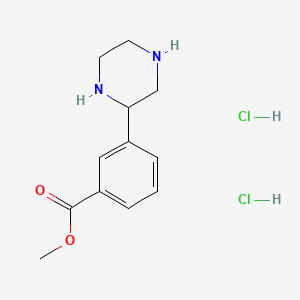
![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoic acid](/img/structure/B12507948.png)
![1,3-bis[(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]-2H-isoindole](/img/structure/B12507961.png)
